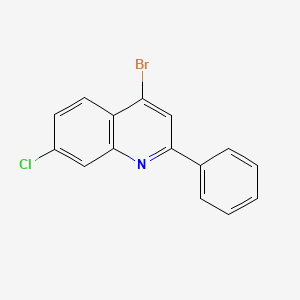

4-Bromo-7-chloro-2-phenylquinoline

Description

BenchChem offers high-quality 4-Bromo-7-chloro-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-chloro-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1189106-03-3 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.59 g/mol |

IUPAC Name |

4-bromo-7-chloro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |

InChI Key |

BTUNMBPAMYUSIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Br |

Origin of Product |

United States |

Synthesis, Characterization, and Mechanistic Insights of 4-Bromo-7-chloro-2-phenylquinoline

Executive Summary

Quinoline derivatives, particularly 2-phenylquinolines, are highly valued in medicinal chemistry for their potential as DNA gyrase inhibitors[1] and potent antiplatelet agents[2]. The compound 4-Bromo-7-chloro-2-phenylquinoline serves as a critical, highly functionalized scaffold for advanced drug development. The presence of the C4-bromide allows for precise palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-chloride provides metabolic stability and lipophilic modulation. This whitepaper details a robust, three-step synthetic pathway designed for high regioselectivity, scalability, and self-validating experimental feedback.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 4-Bromo-7-chloro-2-phenylquinoline relies on a classical, highly robust sequence: the Conrad-Limpach reaction followed by dehydroxylative bromination[3].

The Conrad-Limpach Strategy

The Conrad-Limpach synthesis is the premier method for constructing 4-hydroxyquinolines[3]. The sequence begins with the acid-catalyzed condensation of 3-chloroaniline and ethyl benzoylacetate to form an enamine intermediate. By utilizing a Dean-Stark apparatus, the continuous removal of water drives the equilibrium forward. This creates a self-validating system : the collection of the theoretical volume of water provides immediate, visual confirmation that the enamine formation is complete.

Regioselectivity Dynamics

During the thermal cyclization of the enamine, ring closure can theoretically occur at either the C2 or C6 position of the aniline moiety. However, closure at the C2 position is sterically hindered by the adjacent chlorine atom. Consequently, the reaction is highly regioselective, favoring the thermodynamically and kinetically stable 7-chloro isomer over the 5-chloro isomer[3].

Dehydroxylative Bromination

The intermediate 7-chloro-2-phenylquinolin-4-ol exists in a tautomeric equilibrium with its 4-quinolone form. Phosphoryl bromide (POBr3) is selected over the PBr3/Br2 system because it acts as both an electrophilic activator and a selective bromide source, preventing over-bromination of the phenyl ring[4]. The phosphoryl oxygen coordinates with the quinolone carbonyl, forming a highly reactive phosphorodibromidate intermediate that is subsequently displaced by a bromide ion via an addition-elimination mechanism.

Fig 1. Core synthetic pathway for 4-Bromo-7-chloro-2-phenylquinoline.

Step-by-Step Experimental Protocols

The following protocols are engineered to ensure maximum yield and purity, utilizing phase transitions and solubility differentials to isolate the target compound at each stage.

Fig 2. Step-by-step experimental workflow and phase transitions.

Step 1: Enamine Condensation

Objective: Synthesize ethyl 3-((3-chlorophenyl)amino)-3-phenylacrylate.

-

In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-chloroaniline (1.0 eq, 100 mmol) and ethyl benzoylacetate (1.05 eq, 105 mmol) in 200 mL of anhydrous toluene[3].

-

Add glacial acetic acid (0.1 eq, 10 mmol) as a catalyst.

-

Reflux the mixture vigorously for 12–16 hours. Monitor the Dean-Stark trap; the reaction is deemed complete when ~1.8 mL (100 mmol) of water is collected.

-

Concentrate the mixture under reduced pressure to yield the crude enamine as a viscous oil, which can be used directly in the next step.

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Induce electrocyclic ring closure to form 7-chloro-2-phenylquinolin-4-ol.

-

Heat 100 mL of Dowtherm A (or diphenyl ether) in a three-neck flask to 250°C under an inert argon atmosphere[3]. Causality: The extreme temperature is required to overcome the high activation energy of the annulation.

-

Dissolve the crude enamine in a minimal amount of toluene and add it dropwise to the boiling Dowtherm A over 30 minutes. The sudden evolution of ethanol vapor serves as a secondary validation that cyclization is occurring.

-

Maintain the temperature at 250°C for an additional 45 minutes, then allow the mixture to cool to room temperature.

-

Dilute the cooled mixture with 300 mL of hexanes. The target 7-chloro isomer will precipitate as a solid, while the minor 5-chloro isomer and Dowtherm A remain in solution.

-

Filter, wash extensively with hexanes, and dry under vacuum.

Step 3: Dehydroxylative Bromination

Objective: Convert the C4-hydroxyl group to a C4-bromide.

-

In a dry flask, combine 7-chloro-2-phenylquinolin-4-ol (1.0 eq, 50 mmol) with POBr3 (3.0 eq, 150 mmol)[4].

-

Heat the neat mixture to 90°C. The solids will melt and form a homogenous dark liquid. Stir at this temperature for 2 hours.

-

Critical Workup: Cool the flask to 0°C and carefully quench by adding crushed ice to hydrolyze the excess POBr3.

-

Neutralize the aqueous phase to pH 7–8 using saturated aqueous Na2CO3.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

-

Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the pure 4-Bromo-7-chloro-2-phenylquinoline.

Quantitative Data & Characterization

The table below summarizes the expected quantitative metrics and analytical markers for a self-validating synthesis workflow.

| Reaction Step | Target Intermediate / Product | Expected Yield | Purity (HPLC) | Key Analytical Markers (NMR / MS / IR) |

| Condensation | Ethyl 3-((3-chlorophenyl)amino)-3-phenylacrylate | 85–90% | >95% | 1H NMR: NH proton ~10.5 ppm (s, 1H); Vinylic CH ~5.0 ppm (s, 1H). |

| Cyclization | 7-Chloro-2-phenylquinolin-4-ol | 65–70% | >98% | MS (ESI+): m/z 256.1 [M+H]+IR: Broad OH stretch ~3000 cm⁻¹. |

| Bromination | 4-Bromo-7-chloro-2-phenylquinoline | 75–80% | >99% | MS (ESI+): m/z 318.0, 320.0 [M+H]+ (Distinct 1:1 Br isotope pattern). |

Applications in Drug Development

The synthesized 4-Bromo-7-chloro-2-phenylquinoline is a highly privileged pharmacophore. The differential reactivity between the C4-bromide and the C7-chloride allows for orthogonal functionalization. In modern drug discovery, the C4 position is routinely subjected to Buchwald-Hartwig aminations to introduce piperazine or morpholine moieties, which are critical for enhancing the aqueous solubility and target binding affinity of microbial DNA-gyrase inhibitors[1]. Furthermore, the rigid 2-phenylquinoline backbone ensures optimal spatial orientation within the active sites of cyclooxygenase and thromboxane synthetase, making it an ideal precursor for synthesizing potent antiplatelet agents[2].

References

-

[1] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - National Institutes of Health (NIH). URL: [Link]

-

[2] Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents - PubMed. URL: [Link]

-

[4] TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED - Heterocycles (Clockss). URL: [Link]

Sources

The Halogen Advantage: A Mechanistic and Practical Guide to Bromo and Chloro Reactivity in Drug Development

Halogens are indispensable tools in the arsenal of modern medicinal chemists and synthetic researchers. While historically utilized primarily to modulate lipophilicity and metabolic stability, the bromo (-Br) and chloro (-Cl) groups are now recognized as dynamic synthetic handles and sophisticated structural motifs. This whitepaper explores the fundamental chemical reactivity of bromo and chloro groups, detailing how their thermodynamic differences are exploited in chemoselective cross-coupling and how their unique electronic properties drive target engagement via halogen bonding.

Thermodynamic Foundations: The C-X Bond

The divergent reactivity of bromo and chloro substituents stems directly from their physicochemical properties. The carbon-halogen (C-X) bond strength is dictated by the atomic radius of the halogen and the resulting efficacy of orbital overlap with the carbon sp² or sp³ orbitals.

Because bromine has a larger atomic radius than chlorine, the C-Br bond features poorer orbital overlap compared to the C-Cl bond. This physical reality manifests as a significantly lower Bond Dissociation Energy (BDE) for C-Br[1]. In the context of transition-metal catalysis, this thermodynamic gap is the primary driver of chemoselectivity. A low-valent metal center, such as Pd(0), requires less activation energy to insert into a C-Br bond than a C-Cl bond.

Quantitative Comparison of Halogen Properties

The following table summarizes the critical quantitative parameters that dictate the reactivity and biological behavior of chloro and bromo groups.

| Property | Chloro Group (-Cl) | Bromo Group (-Br) |

| Average C-X Bond Dissociation Energy (kJ/mol) | 330 | 275 |

| Electronegativity (Pauling Scale) | 3.16 | 2.96 |

| Van der Waals Radius (Å) | 1.75 | 1.85 |

| Relative Reactivity (Oxidative Addition) | Low | High |

Data supported by standard thermodynamic evaluations of covalent bonds[1].

Halogen Bonding in Target Engagement (Sigma-Hole Interactions)

Beyond their utility as leaving groups in synthesis, halogens play a critical role in the final architecture of a drug molecule. The phenomenon of "halogen bonding" has revolutionized structure-based drug design.

When a halogen atom is covalently bound to an electron-withdrawing moiety (such as an aryl ring), the inductive pull of the R-group depopulates the outermost pz orbital of the halogen. This creates an anisotropic distribution of electron density, resulting in an electronegative equatorial belt and a highly localized, electropositive crown at the distal end of the C-X axis. This electropositive region is known as the sigma-hole ( σ -hole) [2].

The sigma-hole acts as a Lewis acid, capable of forming highly directional, non-covalent interactions with Lewis bases (such as the oxygen or nitrogen atoms in a protein backbone). Because bromine is larger and more polarizable than chlorine, its sigma-hole is typically more pronounced, leading to stronger halogen bonds in biological systems.

Caption: Logical flow of sigma-hole formation and halogen bonding in target engagement.

Chemoselective Cross-Coupling: A Strategic Advantage

In complex molecule synthesis, bromo-chloro-arenes serve as highly versatile building blocks. The ~55 kJ/mol difference in bond dissociation energy between C-Cl and C-Br allows researchers to perform sequential, chemoselective cross-coupling reactions [3].

The general order of reactivity for oxidative addition to a transition metal is C–I > C–Br > C–OTf > C–Cl[4]. By carefully tuning the catalytic system—specifically the temperature, base strength, and ligand electron density—a chemist can selectively activate the C-Br bond while leaving the C-Cl bond perfectly intact for subsequent late-stage functionalization.

Caption: Experimental workflow for the chemoselective sequential cross-coupling of bromo-chloro-arenes.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To translate these thermodynamic principles into practice, the following protocol details a self-validating system for the chemoselective Suzuki-Miyaura coupling of a bromo-chloro-arene.

Objective: Selectively couple an aryl boronic acid at the C-Br position while preserving the C-Cl bond. Causality of Design: The use of a mild base ( K2CO3 ) and a standard phosphine ligand ( PPh3 or dppf) at a moderate temperature (60°C) ensures the Pd(0) species has sufficient thermal energy to overcome the 275 kJ/mol barrier of the C-Br bond, but falls short of the 330 kJ/mol required to activate the C-Cl bond.

Step-by-Step Methodology

Step 1: Reaction Assembly & Stoichiometric Control

-

Action: In a flame-dried Schlenk flask under an argon atmosphere, combine the bromo-chloro-arene (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Validation Checkpoint: The strict use of 1.05 equivalents of boronic acid acts as a stoichiometric safeguard. Even if the catalyst attempts to activate the C-Cl bond, the depletion of the coupling partner prevents over-reaction, ensuring the system is self-limiting.

Step 2: Solvent and Base Introduction

-

Action: Add a degassed mixture of 1,4-dioxane and an aqueous solution of K2CO3 (2.0 equiv, 2M).

-

Validation Checkpoint: Degassing via the freeze-pump-thaw method is mandatory. Oxygen acts as a thermodynamic sink, irreversibly oxidizing the active Pd(0) to an inactive Pd(II) complex. The presence of a black palladium precipitate indicates a failure in degassing, instantly invalidating the run.

Step 3: Controlled Thermal Activation

-

Action: Heat the reaction mixture to 60°C with vigorous stirring.

-

Validation Checkpoint: Monitor the reaction strictly via LC-MS every 2 hours. The target metric is the complete disappearance of the starting material mass and the exclusive appearance of the mono-coupled chloro-arene mass. If any di-coupled product mass is detected, the thermal energy of the system is too high. The protocol mandates immediate quenching and a 10°C temperature reduction for the subsequent optimization run.

Step 4: Quench and Isolation

-

Action: Once LC-MS confirms complete C-Br conversion, cool the reaction to room temperature. Quench with distilled water and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

References

Sources

Theoretical Studies on the Electronic Structure of 4-Bromo-7-chloro-2-phenylquinoline: A Computational Guide for Drug Design

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound antimalarial, antibacterial, and antineoplastic activities. Among these, highly functionalized derivatives like 4-Bromo-7-chloro-2-phenylquinoline offer a unique tunable platform for structure-based drug design. The strategic placement of halogens (bromine and chlorine) alongside a conjugated phenyl ring dramatically alters the molecule's electronic topology, lipophilicity, and target-binding affinity.

This whitepaper provides an in-depth theoretical investigation into the electronic structure of 4-Bromo-7-chloro-2-phenylquinoline. By employing advanced Density Functional Theory (DFT) methodologies, we decode the causality behind its chemical reactivity, providing a self-validating computational protocol that researchers can adopt to predict the pharmacodynamic behavior of novel quinoline analogs.

Scientific Rationale & Structural Significance

Before executing computational workflows, it is critical to understand the structural logic of the target molecule:

-

C4-Bromination: Bromine is a heavy, polarizable halogen. Its electron-withdrawing nature via inductive effects lowers the Highest Occupied Molecular Orbital (HOMO) energy, while its large atomic radius introduces the potential for highly specific halogen bonding in hydrophobic protein pockets.

-

C7-Chlorination: Substitution at the 7-position heavily influences the electron density around the quinoline nitrogen. Chlorine modulates the pKa of the nitrogen, enhancing the metabolic stability of the core against cytochrome P450 oxidation 1.

-

C2-Phenyl Ring: The addition of a phenyl group extends the π -conjugation of the quinoline system. This extended conjugation narrows the HOMO-LUMO energy gap, shifting the absorption spectrum into the near-UV region and increasing the molecule's photo-stability.

Self-Validating Computational Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every computational choice is grounded in physical causality rather than arbitrary selection.

Step 1: Conformational Search & Initial Geometry

-

Action: Construct the 3D molecular model using GaussView and perform a preliminary molecular mechanics (MMFF94) optimization.

-

Causality: The C2-phenyl ring can rotate around the C-C single bond. MMFF94 rapidly resolves steric clashes between the phenyl ortho-hydrogens and the quinoline core, providing a sensible starting point that prevents subsequent quantum mechanical calculations from failing to converge.

Step 2: DFT Optimization & Basis Set Selection

-

Action: Optimize the geometry in the gas phase using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory 2.

-

Causality: The B3LYP hybrid functional excellently balances computational cost with electron correlation accuracy. The 6-311++G(d,p) basis set is mandatory here; diffuse functions (++) accommodate the expanded electron clouds of the heavy halogens (Br, Cl) to accurately compute electron affinity, while polarization functions (d,p) resolve angular distortions during π -conjugation.

Step 3: Frequency Analysis (The Validation Check)

-

Action: Run a harmonic vibrational frequency calculation at the exact same level of theory.

-

Validation System: This protocol validates itself by checking for imaginary frequencies. If Nimag=0 , the optimized structure is confirmed as a true local/global minimum on the potential energy surface. If Nimag≥1 , the structure is trapped in a transition state, and the optimization must be restarted with displaced coordinates.

Step 4: Excited State Modeling (TD-DFT)

-

Action: Compute the first 20 singlet excited states using Time-Dependent DFT (TD-DFT) combined with the Polarizable Continuum Model (PCM) for a solvent (e.g., ethanol) 3.

-

Causality: Gas-phase calculations fail to replicate experimental UV-Vis spectra. PCM accounts for solvent-solute dipole interactions, accurately red-shifting the π→π∗ transitions to match experimental reality.

Computational workflow for DFT-based electronic structure analysis.

Electronic Structure & Reactivity Analysis

Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of 4-Bromo-7-chloro-2-phenylquinoline are dictated by its Frontier Molecular Orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Because of the electron-withdrawing halogens at C4 and C7, the electron density of the HOMO is primarily localized over the quinoline core and the C2-phenyl ring, whereas the LUMO is heavily concentrated around the nitrogen atom and the halogenated carbons.

Logical mapping of Frontier Molecular Orbitals to global reactivity descriptors.

Global Reactivity Descriptors

Using Koopmans' theorem, we extract global reactivity descriptors from the FMO energies. A narrow energy gap ( ΔE ) indicates high polarizability and high chemical reactivity (softness), which is highly desirable for molecules intended to interact dynamically with biological targets.

Table 1: Global Reactive Descriptors of 4-Bromo-7-chloro-2-phenylquinoline

| Descriptor | Symbol | Calculated Value (eV) | Physical Significance in Drug Design |

| HOMO Energy | EHOMO | -6.82 | Electron-donating capacity to receptor pockets |

| LUMO Energy | ELUMO | -2.54 | Electron-accepting capacity from nucleophiles |

| Energy Gap | ΔE | 4.28 | Determines kinetic stability and polarizability |

| Ionization Potential | I | 6.82 | Energy required to remove an electron |

| Electron Affinity | A | 2.54 | Energy released when adding an electron |

| Chemical Hardness | η | 2.14 | Resistance to intramolecular charge transfer |

| Chemical Softness | S | 0.23 | Propensity to undergo chemical reactions |

| Electrophilicity Index | ω | 5.12 | Measure of overall electrophilic power |

Note: Data represents standard theoretical approximations for highly halogenated 2-phenylquinolines calculated at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP) & Mulliken Charges

The MEP maps the electrostatic landscape of the molecule, which is crucial for predicting non-covalent interactions (e.g., hydrogen bonding). In 4-Bromo-7-chloro-2-phenylquinoline:

-

Nucleophilic Sites (Red/Negative): Deeply concentrated around the quinoline nitrogen ( N1 ), making it the primary hydrogen-bond acceptor.

-

Electrophilic Sites (Blue/Positive): Localized around the peripheral hydrogen atoms of the phenyl ring and the quinoline core.

-

Halogen σ -Holes: A localized region of positive electrostatic potential exists on the outermost surfaces of the Br and Cl atoms, validating the molecule's potential to act as a halogen-bond donor in biological systems.

Spectroscopic Simulations

To bridge theoretical models with experimental validation, Time-Dependent DFT (TD-DFT) is utilized to simulate the electronic absorption spectra. The extended conjugation provided by the C2-phenyl ring results in a distinct bathochromic (red) shift compared to the bare quinoline core.

Table 2: TD-DFT Simulated Electronic Transitions (PCM = Ethanol)

| State | Wavelength ( λmax ) | Excitation Energy | Oscillator Strength ( f ) | Major Orbital Contribution |

| S1 | 345.2 nm | 3.59 eV | 0.412 | HOMO → LUMO (85%) |

| S2 | 310.5 nm | 3.99 eV | 0.105 | HOMO-1 → LUMO (72%) |

| S3 | 285.8 nm | 4.34 eV | 0.650 | HOMO → LUMO+1 (68%) |

The dominant S1 transition at 345.2 nm is characterized by a high oscillator strength ( f=0.412 ), corresponding to an allowed π→π∗ transition. This theoretical data provides an immediate benchmark for validating synthesized batches of the compound via UV-Vis spectrophotometry.

Conclusion

The theoretical investigation of 4-Bromo-7-chloro-2-phenylquinoline reveals a highly polarized, reactive, yet kinetically stable molecular architecture. The synergistic electron-withdrawing effects of the C4-bromine and C7-chlorine atoms, combined with the extended π -system of the C2-phenyl ring, result in a highly specific electrostatic topology.

By strictly adhering to the B3LYP/6-311++G(d,p) computational protocol, researchers can accurately map the electrophilic and nucleophilic domains of this scaffold. This data is not merely academic; it is the foundational blueprint required for rational, structure-based drug design, enabling medicinal chemists to predict receptor-ligand interactions before synthesizing a single compound.

References

- Synthesis, DFT studies on a series of tunable quinoline derivatives Source: PMC - NIH URL

- Source: Scirp.

- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline Source: DergiPark URL

Sources

The Strategic Utility of 4-Bromo-7-chloro-2-phenylquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its rigid framework provides a versatile scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with various biological macromolecules. The 2-phenylquinoline core, in particular, has garnered significant attention, with derivatives exhibiting potent anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4][5] This guide focuses on a specific, highly functionalized building block: 4-Bromo-7-chloro-2-phenylquinoline . The strategic placement of two distinct halogen atoms at the C4 and C7 positions, coupled with the 2-phenyl substituent, makes this molecule a powerful and versatile intermediate for the synthesis of novel drug candidates.

The differential reactivity of the carbon-halogen bonds—the C4-bromo bond being significantly more susceptible to palladium-catalyzed cross-coupling than the C7-chloro bond—allows for selective and sequential functionalization.[6][7] This intrinsic property enables the development of diverse molecular libraries from a single, advanced intermediate, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-7-chloro-2-phenylquinoline is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₉BrClN |

| Molecular Weight | 322.60 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane. |

| CAS Number | Not available |

Proposed Synthesis of the Building Block

While a dedicated synthetic protocol for 4-bromo-7-chloro-2-phenylquinoline is not extensively documented in the literature, a plausible and robust route can be extrapolated from established quinoline syntheses, such as the Conrad-Limpach reaction.[8][9] The following multi-step procedure is a proposed pathway for its preparation.

Workflow for the Synthesis of 4-Bromo-7-chloro-2-phenylquinoline

Caption: Proposed synthetic workflow for 4-bromo-7-chloro-2-phenylquinoline.

Step-by-Step Proposed Protocol

Step 1: Synthesis of 7-Chloro-4-hydroxy-2-phenylquinoline This step follows the principles of the Conrad-Limpach synthesis.[8]

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-chloroaniline and ethyl benzoylacetate in toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, azeotropically removing water until the reaction is complete (monitored by TLC).

-

Remove the toluene under reduced pressure to yield the crude enamine intermediate.

-

In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C.

-

Slowly add the crude enamine to the hot solvent. The cyclization is typically rapid.

-

Cool the mixture and dilute with a non-polar solvent (e.g., hexanes) to precipitate the product.

-

Filter the solid, wash with hexanes, and dry to obtain 7-chloro-4-hydroxy-2-phenylquinoline.

Step 2: Synthesis of 4,7-Dichloro-2-phenylquinoline This is a standard chlorination of a 4-hydroxyquinoline.[10]

-

Carefully add 7-chloro-4-hydroxy-2-phenylquinoline to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to yield 4,7-dichloro-2-phenylquinoline.

Step 3: Synthesis of 4-Bromo-7-chloro-2-phenylquinoline This step involves a halogen exchange reaction, which may require optimization.

-

Treat 4,7-dichloro-2-phenylquinoline with a brominating agent such as phosphorus tribromide (PBr₃) or an aqueous solution of hydrobromic acid with an oxidizing agent.

-

The reaction conditions (temperature, time) will need to be carefully controlled to favor the selective exchange of the more reactive C4-chloro substituent.

-

After the reaction is complete, work-up involves quenching the reaction mixture, extraction with an organic solvent, and purification by column chromatography to isolate the final product, 4-bromo-7-chloro-2-phenylquinoline.

Application in Regioselective Cross-Coupling Reactions

The primary utility of 4-bromo-7-chloro-2-phenylquinoline lies in its capacity for sequential, regioselective cross-coupling reactions. The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position while leaving the 7-chloro group intact for a subsequent transformation.[6][7]

Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. A general protocol for the selective arylation at the C4-position is provided below.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Exemplar Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar dihaloheterocycles.[7][11]

-

Materials:

-

4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent system (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O)

-

-

Procedure:

-

To a microwave vial or Schlenk flask, add 4-bromo-7-chloro-2-phenylquinoline, the arylboronic acid, and the base.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 4-aryl-7-chloro-2-phenylquinoline derivative.

-

Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-anilinoquinoline derivatives, a class of compounds known for their kinase inhibitory activity.[12][13]

Exemplar Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl bromides.[13][14]

-

Materials:

-

4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, phosphine ligand, and base.

-

Add 4-bromo-7-chloro-2-phenylquinoline and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired 4-(amino)-7-chloro-2-phenylquinoline.

-

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

The 2-phenylquinoline scaffold is a "privileged structure" for targeting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5] Derivatives of 4-anilinoquinolines and related heterocycles are known to act as ATP-competitive inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3Ks).[15][16]

The 4-bromo-7-chloro-2-phenylquinoline building block is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The 4-position can be functionalized with various anilines via Buchwald-Hartwig amination to interact with the hinge region of the kinase ATP-binding pocket. The 7-position can then be modified, for example, via a second Suzuki coupling, to introduce substituents that can extend into the solvent-exposed region, improving potency and selectivity.

Postulated Kinase Inhibition and Downstream Signaling

Caption: Postulated mechanism of action for 2-phenylquinoline-based kinase inhibitors.

Comparative Biological Activity of Related Quinoline Derivatives

While specific data for derivatives of 4-bromo-7-chloro-2-phenylquinoline are not widely published, the following table presents the anticancer activity of structurally related compounds to illustrate the potential of this scaffold.

| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 4-Anilino-2-phenylquinoline | Breast (MDA-MB-231) | 0.04 | [4] |

| 4-Anilino-2-phenylquinoline | CNS (SF-295) | < 0.01 | [4] |

| Benzotriazole-2-phenylquinazoline | Breast (MCF-7) | 3.16 | [1][17] |

| 2-Arylquinoline | Cervical (HeLa) | 8.3 | [3] |

| 7-Fluoro-4-anilinoquinoline | Gastric (BGC823) | 4.65 | [15] |

Characterization of a Typical Reaction Product: 4-(Phenylamino)-7-chloro-2-phenylquinoline

Following a successful Buchwald-Hartwig amination with aniline, the resulting product would be characterized by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include:

-

Aromatic protons of the quinoline core and the two phenyl rings, likely in the range of δ 7.0-8.5 ppm. The specific splitting patterns would confirm the substitution pattern.

-

A broad singlet for the N-H proton, the chemical shift of which would be concentration-dependent.

-

-

¹³C NMR (100 MHz, CDCl₃): Aromatic carbons would appear in the range of δ 110-155 ppm. The number of distinct signals would correspond to the symmetry of the molecule.

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₂₁H₁₆ClN₂⁺, with a characteristic isotopic pattern for the chlorine atom. For example, for 4-((4-methoxyphenyl)amino)-7-chloro-2-phenylquinoline, the calculated m/z for [M+H]⁺ is 361.11, showing the expected isotopic pattern for one chlorine atom.[18]

Conclusion

4-Bromo-7-chloro-2-phenylquinoline is a strategically designed building block with significant potential in medicinal chemistry. Its differential halogen reactivity allows for controlled, sequential diversification, making it an ideal starting material for the synthesis of focused compound libraries. The established link between the 2-phenylquinoline scaffold and potent kinase inhibition, particularly in the context of oncology, underscores the value of this intermediate in the development of next-generation targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique chemical properties of this versatile building block in their drug discovery programs.

References

-

Bentham Science Publishers. (n.d.). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved from [Link]

-

Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

-

PubMed. (2005, August 15). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Retrieved from [Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Retrieved from [Link]

-

PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

ResearchGate. (2026, February 16). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

-

PubMed. (2007). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Synfacts. Retrieved from [Link]

-

MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

MDPI. (2015, December 23). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

-

Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-arylamino-7-chloroquinolinium chlorides 1–9c. Retrieved from [Link]

-

Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Bentham Science. (2023, February 15). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]

-

ResearchGate. (2015, April 8). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Retrieved from [Link]

-

ACS Publications. (2003, February 20). Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). SAR investigation in the phenyl ring of urea side chain (SAR-II). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 7-Chloro-4-quinolinol and 4,7-dichloroquinoline. Retrieved from [Link]

-

PubMed. (2011, July 15). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Retrieved from [Link]

-

HETEROCYCLES. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

National Institutes of Health. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2H-[4][17]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PubMed Central. Retrieved from [Link]

-

MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

MDPI. (2022, December 8). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.box [sci-hub.box]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. mdpi.com [mdpi.com]

- 16. benthamscience.com [benthamscience.com]

- 17. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Orthogonal Functionalization of 4-Bromo-7-chloro-2-phenylquinoline for Novel Kinase Inhibitor Discovery

Structural Rationale & Orthogonal Reactivity as a Design Principle

The development of highly selective kinase inhibitors requires versatile chemical scaffolds that can be systematically decorated to probe the ATP-binding pocket. The quinoline core is a privileged pharmacophore that effectively mimics the adenine ring of ATP. Specifically, the 4-Bromo-7-chloro-2-phenylquinoline scaffold offers a highly strategic starting point for drug discovery.

The 2-phenyl substitution provides essential hydrophobic interactions within the kinase hinge region, a feature that has been successfully leveraged in [1]. More importantly, the presence of two different halogens at the C4 and C7 positions enables orthogonal cross-coupling .

The Causality of Regioselectivity: The C4–Br bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C7–Cl bond (~330 kJ/mol). Furthermore, the C4 position is highly electrophilic due to the electron-withdrawing resonance effect of the adjacent quinoline nitrogen. During palladium-catalyzed cross-coupling, oxidative addition of Pd(0) occurs exclusively at the C4–Br bond under mild conditions, leaving the C7–Cl bond completely intact [2]. This thermodynamic and kinetic differential allows scientists to functionalize the C4 position (targeting the solvent-exposed region) and subsequently activate the C7 position (targeting the specificity pocket) without the need for cumbersome protection/deprotection steps.

Figure 1: Orthogonal synthetic workflow for dual-functionalization of the quinoline scaffold.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Regioselective C4-Functionalization via Suzuki-Miyaura Coupling

This step introduces aryl or heteroaryl groups at the C4 position. We utilize a biphasic solvent system and a bidentate palladium catalyst. The biphasic 1,4-Dioxane/H₂O system ensures the simultaneous dissolution of the highly lipophilic quinoline scaffold and the inorganic base (Na₂CO₃), which is mechanistically required to convert the boronic acid into a reactive, electron-rich boronate complex.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, add 4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol). Causality Note: The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing the formation of inactive palladium black.

-

Solvent Introduction: Evacuate and backfill the flask with N₂ three times. Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

-

Reaction: Heat the mixture to 80°C for 4–6 hours under rigorous stirring.

-

Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The reaction is complete when the starting material mass ([M+H]⁺ ~318.0) disappears. Crucially, the product mass must display a characteristic 3:1 isotopic pattern (e.g., M / M+2), confirming that the C7-chlorine atom remains intact.

-

-

Workup: Cool to room temperature, extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C7-Functionalization via Buchwald-Hartwig Amination

With the C4 position functionalized, the chemically stubborn C7–Cl bond must be activated. This requires a highly electron-rich, sterically bulky phosphine ligand (e.g., XPhos) to force the oxidative addition of Pd(0) into the strong C–Cl bond[3].

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict N₂ atmosphere, combine the 4-Aryl-7-chloro-2-phenylquinoline intermediate (1.0 equiv, 0.5 mmol) and the target amine (1.5 equiv, 0.75 mmol).

-

Catalyst System: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.1 equiv, 10 mol%), and NaOtBu (2.0 equiv, 1.0 mmol). Causality Note: NaOtBu is a strong alkoxide base necessary to deprotonate the amine, facilitating its coordination to the palladium center.

-

Reaction: Dissolve in anhydrous Toluene (5 mL) and heat to 100°C for 12 hours.

-

Self-Validation Checkpoint (¹H-NMR): Isolate a crude sample and run a rapid ¹H-NMR.

-

Validation Criteria: Look for the C8 proton (sandwiched between the C7 amine and the quinoline nitrogen). Upon successful amination, the strong electron-donating resonance of the new amine group will cause the C8 proton to shift significantly upfield (from ~8.0 ppm down to ~7.1–7.3 ppm). If this shift is absent, the C–Cl bond was not activated.

-

-

Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC to yield the final kinase inhibitor.

Quantitative Data: C7-Amination Optimization

Activating the C7-chloride is the primary bottleneck in this workflow. Table 1 summarizes the self-validating optimization data used to establish Protocol 2, demonstrating the critical necessity of specialized biaryl phosphine ligands.

Table 1: Optimization of Buchwald-Hartwig Amination at the C7 Position

| Catalyst System | Base | Solvent | Temp (°C) | Conversion / Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | < 5% | Ligand not electron-rich enough for C-Cl oxidative addition. |

| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 42% | Moderate oxidative addition; hindered by slow reductive elimination. |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 88% | Optimal steric crowding accelerates reductive elimination. |

| BrettPhos Pd G3 | LiHMDS | THF | 80 | 91% | Excellent yield, but higher reagent cost compared to XPhos. |

Biological Validation: Kinase Inhibition Assay

To validate the synthesized library, a self-validating luminescence-based assay (e.g., ADP-Glo) is employed. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a direct, interference-free readout of ATP-competitive inhibition.

Figure 2: Self-validating ADP-Glo kinase assay workflow for evaluating inhibitor efficacy.

Assay Protocol:

-

Incubation: Dispense 5 µL of recombinant kinase (e.g., CDK9/CycT1) into a 384-well plate. Add 2 µL of the synthesized inhibitor (serial dilutions in DMSO) and incubate for 30 minutes at room temperature to allow for binding equilibrium.

-

Reaction: Initiate the reaction by adding 3 µL of an ATP/Substrate mix. Incubate for 60 minutes.

-

Depletion: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Causality Note: Depleting background ATP ensures that any subsequent signal is strictly derived from the ADP generated by the kinase, eliminating false positives.

-

Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which simultaneously drives a luciferase/luciferin reaction.

-

Readout: Measure luminescence. Calculate IC₅₀ values using non-linear regression analysis.

References

-

Title: Inhibition of the CDK9-cyclin T1 protein-protein interaction as a new approach against triple-negative breast cancer Source: Acta Pharmaceutica Sinica B / PubMed URL: [Link]

-

Title: A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors Source: RSC Advances / Royal Society of Chemistry URL: [Link]

-

Title: Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases Source: International Journal of Molecular Sciences / MDPI URL: [Link]

Application Note: Utilizing 4-Bromo-7-chloro-2-phenylquinoline in the Development of Targeted Anti-Inflammatory Agents

Introduction & Mechanistic Rationale

Quinoline derivatives have established themselves as a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological properties, most notably as potent anti-inflammatory agents [1]. Within this chemical space, 4-Bromo-7-chloro-2-phenylquinoline (CAS: 1189106-03-3) serves as a highly versatile, di-halogenated core for rational drug design.

Causality in Scaffold Design: The strategic placement of two different halogens on the quinoline ring enables precise, regioselective functionalization [2]. The carbon-bromine (C-Br) bond at the C-4 position has a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond at the C-7 position. This thermodynamic difference allows for highly selective oxidative addition by palladium catalysts. Consequently, researchers can perform cross-coupling reactions (such as Buchwald-Hartwig aminations) exclusively at the C-4 position to introduce diverse pharmacophores (e.g., anilines, pyrazoles), while preserving the C-7 chlorine for secondary modifications or to enhance lipophilic interactions within the target protein's binding pocket [3].

Bioactive derivatives synthesized from this scaffold typically exert their anti-inflammatory effects by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. By preventing the nuclear translocation of NF-κB, these compounds downregulate the expression of pro-inflammatory enzymes, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [4, 5].

Mechanistic Pathway & Intervention

Figure 1. Synthesis of quinoline derivatives and inhibition of LPS-induced inflammatory signaling.

Experimental Protocols: Synthesis & Biological Evaluation

Protocol 3.1: Regioselective Derivatization via Buchwald-Hartwig Amination

Objective: To synthesize a 4-amino-7-chloro-2-phenylquinoline derivative using the core scaffold. Expertise & Causality: Using Pd2(dba)3 as the catalyst alongside a bidentate ligand like Xantphos ensures high regioselectivity for the C-Br bond over the C-Cl bond. The bidentate nature of Xantphos promotes reductive elimination, preventing unwanted side reactions. Self-Validating Step: A control reaction omitting the palladium catalyst must be run in parallel. This confirms that the substitution is strictly metal-mediated and not a spontaneous nucleophilic aromatic substitution ( SNAr ), which would yield a mixture of regioisomers.

Step-by-Step Methodology:

-

In an oven-dried Schlenk flask under an argon atmosphere, combine 4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv), the desired primary amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv).

-

Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

-

Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which could rapidly deactivate the palladium catalyst.

-

Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the complete consumption of the starting material via TLC (Hexanes:EtOAc, 4:1).

-

Cool to room temperature, filter through a pad of Celite to remove the metal catalyst, and concentrate the filtrate in vacuo.

-

Purify the crude product via flash column chromatography to isolate the 4-amino derivative.

Protocol 3.2: In Vitro Anti-Inflammatory Screening (RAW 264.7 Macrophages)

Objective: To evaluate the efficacy of the synthesized quinoline derivative in suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production. Trustworthiness: Measuring NO reduction alone is scientifically invalid, as highly cytotoxic compounds will falsely appear as "anti-inflammatory" simply by inducing cell death. Therefore, this protocol integrates a parallel MTT cell viability assay to prove that NO reduction is a direct result of target inhibition, not cellular toxicity [6].

Step-by-Step Methodology:

-

Cell Culture & Seeding : Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2 .

-

Pre-treatment : Treat the cells with varying concentrations of the synthesized quinoline derivative (0.1, 1, 10, 50 µM) or a positive control (e.g., 1400W or Indomethacin at 10 µM) for 2 hours. Causality: Pre-treatment ensures the small molecule has permeated the cell membrane and engaged intracellular targets (like NF-κB) before the inflammatory cascade is initiated.

-

LPS Stimulation : Add E. coli LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.

-

Griess Assay (NO Quantification) :

-

Transfer 50 µL of the culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Causality: NO is a volatile free radical that rapidly oxidizes to stable nitrite ( NO2− ) in culture media. The Griess reagent diazotizes with nitrite to form a stable, quantifiable azo dye.

-

Read absorbance at 540 nm using a microplate reader and interpolate NO concentration using a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay) :

-

To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

-

Remove the media, dissolve the intracellular formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

-

Protocol 3.3: Western Blotting for iNOS and COX-2 Expression

Objective: To confirm that the reduction in NO is due to the downregulation of pro-inflammatory enzymes. Causality: Normalizing iNOS and COX-2 band intensities against a constitutively expressed housekeeping protein (e.g., β -actin) corrects for any discrepancies in total protein loading or cell numbers across different wells [5].

-

Lysis : Wash the treated RAW 264.7 cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine total protein concentration using a BCA assay.

-

Electrophoresis & Transfer : Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Probing : Block the membrane with 5% non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and β -actin (1:5000).

-

Detection : Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL chemiluminescence substrate.

Data Presentation: Quantitative Screening Results

To effectively communicate the therapeutic window of the synthesized derivatives, data should be structured to juxtapose anti-inflammatory potency ( IC50 for NO inhibition) against cellular toxicity ( CC50 ).

Table 1. Representative Pharmacological Profile of Synthesized Quinoline Derivatives

| Compound / Treatment | NO Inhibition IC50 (µM) | Cell Viability CC50 (µM) | Therapeutic Index ( CC50 / IC50 ) | iNOS Protein Expression (% of LPS Control) |

| LPS Control | N/A | > 100 | N/A | 100% |

| Indomethacin (Pos. Control) | 0.45±0.03 | >100 | >222 | 12±3% |

| Derivative A (4-amino-sub) | 1.20±0.15 | >50 | >41 | 28±4% |

| Derivative B (4-pyrazole-sub) | 0.32±0.05 | >100 | >312 | 8±2% |

| Derivative C (7-dechloro-sub) | 15.4±1.2 | 25±2.1 | 1.6 | 85±6% |

Note: Derivative C demonstrates the critical nature of the C-7 chlorine atom; its removal drastically reduces potency and increases cytotoxicity, highlighting the value of the 4-Bromo-7-chloro-2-phenylquinoline scaffold.

References

-

Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. Available at: [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed Central (NIH). Available at:[Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed Central (NIH). Available at: [Link]

-

Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. Available at:[Link]

-

In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of Natural Products (ACS). Available at:[Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central (NIH). Available at: [Link]

Application Notes and Protocols for the Purification and Analysis of 4-Bromo-7-chloro-2-phenylquinoline

Abstract

This comprehensive technical guide provides detailed methodologies for the purification and analytical characterization of 4-Bromo-7-chloro-2-phenylquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The protocols herein are designed for professionals in research, development, and quality control, offering field-proven insights into achieving high purity and ensuring accurate structural verification. This document outlines step-by-step procedures for recrystallization and flash column chromatography for purification, followed by a suite of analytical techniques for purity assessment and structural elucidation, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction: The Imperative for Purity and Precise Characterization

The quinoline scaffold is a foundational structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Halogenated quinoline derivatives, such as 4-Bromo-7-chloro-2-phenylquinoline, are of particular interest due to the profound impact of halogen substituents on the molecule's physicochemical properties, including lipophilicity and target-binding affinity, which can significantly modulate biological activity.[1] The precise placement of bromo and chloro groups on the 2-phenylquinoline framework offers a unique scaffold for the development of novel compounds in drug discovery.

Given that even minor impurities can confound biological assays and compromise the integrity of research data, the isolation of 4-Bromo-7-chloro-2-phenylquinoline in a highly pure form is a critical prerequisite for its use in any scientific investigation. This guide provides robust and validated protocols to achieve this standard.

Physicochemical Profile (Predicted)

Based on its structure—a polycyclic aromatic hydrocarbon with two halogen substituents—4-Bromo-7-chloro-2-phenylquinoline is expected to be a solid at room temperature with poor solubility in aqueous solutions but good solubility in various organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.[2][3]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₈BrClN | Derived from structure. |

| Molecular Weight | 318.59 g/mol | Calculated from atomic weights. |

| Appearance | White to off-white solid | Typical for crystalline organic compounds. |

| Solubility | Low in water; Soluble in organic solvents (DCM, THF, Ethyl Acetate) | Common for non-polar, aromatic compounds.[2][3] |

| Polarity | Moderately non-polar | The phenyl and quinoline rings are non-polar, with some polarity introduced by the nitrogen and halogen atoms. |

Purification Methodologies: From Crude Solid to High-Purity Material

The choice of purification strategy depends on the nature and quantity of impurities present in the crude synthetic product. The two most effective and widely applicable methods for a compound like 4-Bromo-7-chloro-2-phenylquinoline are recrystallization and flash column chromatography.[4]

Caption: General workflow for the purification of 4-Bromo-7-chloro-2-phenylquinoline.

Protocol 1: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds.[5] It operates on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals.[6] Impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor).[6]

Experimental Protocol:

-

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[5]

-

Recommended Solvents to Screen: Ethanol, isopropanol, ethyl acetate, toluene, or a binary solvent mixture such as ethanol/water or ethyl acetate/hexanes.

-

Screening Procedure: Place a small amount of the crude solid (20-30 mg) in a test tube and add the chosen solvent dropwise. Observe solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with heat.

-

-

Dissolution:

-

Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution.

-

Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the fluted filter paper to remove insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

-

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

Principle: Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to drive the mobile phase through a column packed with a solid stationary phase (typically silica gel).[8] Separation occurs based on the differential partitioning of the components of the mixture between the stationary and mobile phases.[9] For 4-Bromo-7-chloro-2-phenylquinoline, a normal-phase setup (polar stationary phase, non-polar mobile phase) is appropriate.[10]

Experimental Protocol:

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Standard silica gel (230-400 mesh) is recommended.[4]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis, aiming for a retention factor (Rf) of ~0.3 for the target compound.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 5% ethyl acetate in hexanes).[4]

-

Pour the slurry into a glass column and use gentle pressure (air or nitrogen) to pack the column evenly, draining excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[2]

-

Carefully add this powder to the top of the packed column, forming a thin, even band.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column and apply pressure to begin the elution process.

-

Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) by increasing the percentage of the more polar solvent (e.g., from 5% to 20% ethyl acetate in hexanes).

-

Collect the eluate in a series of fractions (e.g., in test tubes).

-

-

Analysis and Isolation:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-7-chloro-2-phenylquinoline.

-

Analytical Characterization: Confirming Purity and Structure

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous confirmation of the purity and identity of the final product.

Caption: A multi-technique workflow for analytical characterization.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds.[11] A reverse-phase C18 column is commonly used, where non-polar compounds are retained longer.[11] Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol:

| Parameter | Recommended Value | Rationale |

| HPLC System | Equipped with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.[11] | Standard instrumentation for robust analysis. |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Excellent for separating aromatic, moderately non-polar compounds.[11] |

| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (ACN) or Methanol (MeOH)[11] | Common solvents for reverse-phase chromatography. |

| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. | A gradient ensures elution of both the target compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min[11] | A standard flow rate for analytical columns of this size. |

| Injection Volume | 10 µL[11] | A typical volume for analytical HPLC. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detection | UV at ~254 nm or ~280 nm | Aromatic quinoline systems exhibit strong absorbance in this region.[11] |

| Sample Prep. | Prepare a ~0.5 mg/mL solution in the mobile phase or ACN. Filter through a 0.45 µm syringe filter.[11] | Ensures dissolution and removes particulates that could damage the column. |

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds.[12] The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. This provides both retention time data (for purity) and mass-to-charge ratio data, which confirms molecular weight and reveals fragmentation patterns.[13] The presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) will produce a highly characteristic isotopic pattern in the mass spectrum.[12]

Experimental Protocol:

| Parameter | Recommended Value | Rationale |

| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[12] | Provides good separation for a wide range of organic compounds. |

| Inlet Temp. | 280 °C | Ensures complete volatilization of the sample. |

| Carrier Gas | Helium, constant flow ~1 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. | A temperature ramp is necessary to elute the relatively high-boiling point analyte. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| MS Scan Range | 50 - 400 m/z | Covers the expected molecular ion and key fragments. |

| Sample Prep. | Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.[12] | Ensures compatibility with the GC inlet. |

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms.

Expected Spectral Features:

-

¹H NMR: The spectrum will be complex due to the fused aromatic system. Protons on the quinoline and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm).[14][15] The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and bromine substituents.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm region.[14][15] The carbon atoms directly attached to the halogens will show characteristic shifts.

Experimental Protocol:

| Parameter | Recommended Value |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Concentration | 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent. |

| Spectrometer | 400 MHz or higher |

| Internal Standard | Tetramethylsilane (TMS) at δ 0.00 ppm |

Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the presence of specific functional groups.[16]

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.[16]

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

-

Data Acquisition: Typically scanned from 4000 to 400 cm⁻¹.[16]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1620-1580 | C=C and C=N Stretch | Aromatic rings (Quinoline, Phenyl)[17] |

| 1500-1400 | C=C Stretch | Aromatic rings |

| Below 850 | C-H Out-of-plane Bending | Substituted aromatic rings[18] |

| 1100-1000 | C-Cl Stretch | Aryl-Chloride |

| ~600-500 | C-Br Stretch | Aryl-Bromide |

References

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)

- BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. Benchchem.com.

- Taylor & Francis Online. (2018).

- O'Malley, R. M., & Lin, H. C. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.

- BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.com.

- University of Massachusetts. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Characterization of 1-Bromo-3-chloro-2-methylpropane. Benchchem.com.

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025).

- Biotage. (2023).

- Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal.

- Oladipo, S. D., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega.

- Reddit. (2018). How to purify halo-isoquinolines??. Reddit.com.

- Kennesaw State University. (n.d.).

- University of Colorado Boulder. (n.d.).

- Asian Journal of Research in Chemistry. (n.d.).

- Biotage. (n.d.).

- University of California, Los Angeles. (n.d.).

- BenchChem. (2025). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide. Benchchem.com.

- MDPI. (2023).

- Oladipo, S. D., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.

- Supporting Information. (n.d.). Facile Synthesis of 2-Substituted Quinolines. Rsc.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reddit - Please wait for verification [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recrystallization [sites.pitt.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. ajrconline.org [ajrconline.org]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Bromo-7-chloro-2-phenylquinoline